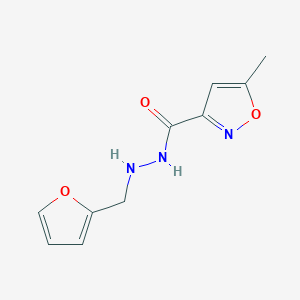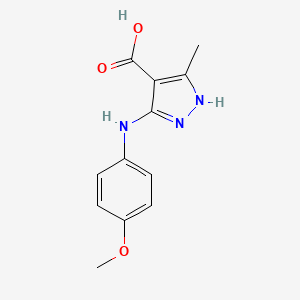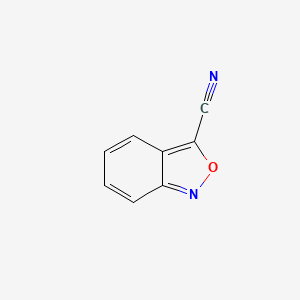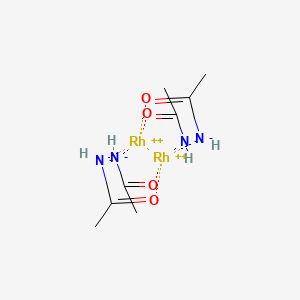
Tetrakis(acetamidato)dirhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(acetamidato)dirhodium is a coordination compound consisting of two rhodium atoms bridged by four acetamidato ligands. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(acetamidato)dirhodium can be synthesized through the reaction of a rhodium(II) cationic radical salt, such as 2,2-cis-[Rh2(acam)4(H2O)2]ClO4, with sodium halides in an aqueous solution. This reaction yields crystals of [Rh2(acam)4Cl]n·7nH2O and [Rh2(acam)4Br]n, which consist of a zigzag chain structure supported by hydrogen bonds .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(acetamidato)dirhodium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include sodium halides, which facilitate the formation of the zigzag chain structure in the compound. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various halide-bridged derivatives of this compound, such as [Rh2(acam)4Cl]n and [Rh2(acam)4Br]n .
Wissenschaftliche Forschungsanwendungen
Tetrakis(acetamidato)dirhodium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including carbene and nitrene transfer reactions.
Biology: The compound’s unique electronic properties make it useful in studying biological electron transfer processes.
Wirkmechanismus
The mechanism of action of tetrakis(acetamidato)dirhodium involves its ability to facilitate electron transfer processes. The compound’s rhodium centers can undergo redox reactions, allowing it to act as both an oxidizing and reducing agent. The acetamidato ligands play a crucial role in stabilizing the rhodium centers and facilitating these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
μ-Bromo-tetrakis(acetamidato)dirhodium: This compound has a similar structure but with bromine atoms instead of acetamidato ligands.
μ-Iodo-tetrakis(acetamidato)dirhodium: Similar to the bromo derivative, this compound contains iodine atoms.
Uniqueness
Tetrakis(acetamidato)dirhodium is unique due to its specific ligand arrangement and the resulting electronic properties. The acetamidato ligands provide a distinct stabilization to the rhodium centers, making it particularly effective in catalytic applications compared to its halide-substituted counterparts .
Eigenschaften
Molekularformel |
C8H16N4O4Rh2 |
|---|---|
Molekulargewicht |
438.05 g/mol |
IUPAC-Name |
acetylazanide;rhodium(2+) |
InChI |
InChI=1S/4C2H5NO.2Rh/c4*1-2(3)4;;/h4*1H3,(H2,3,4);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
VKOXSPVYCVPFMU-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

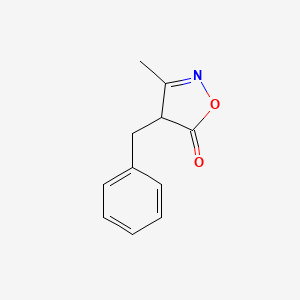

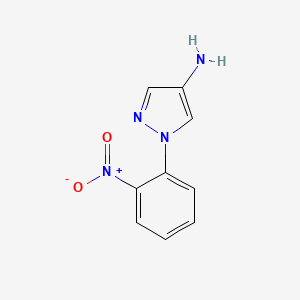
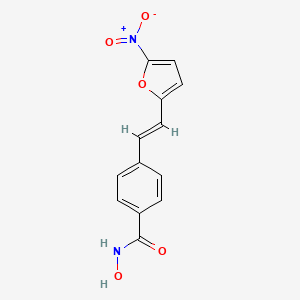

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
